![molecular formula C15H15N3O3S B2507413 Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-89-8](/img/structure/B2507413.png)
Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound. It’s related to a class of compounds that have been synthesized for potential use in cancer therapy .
Synthesis Analysis
The synthesis of similar compounds involves a four-step process. The substituted Isatin reacts with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide in glacial acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by IR, 1H-NMR, Mass spectroscopy along with physical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of substituted Isatin with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using IR, 1H-NMR, and Mass spectroscopy .科学的研究の応用
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids, including Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, are potent inhibitors of HDACs. Specifically, they target class-I isoforms such as HDAC2. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to altered gene expression patterns, making these compounds promising for cancer therapy .
Anticancer Activity
The same hydroxamic acids exhibit cytotoxicity against various cancer cell lines, including colon, prostate, and pancreatic cancer. Notably, compounds 5e and 5f stand out as the most potent HDAC2 inhibitors, surpassing the efficacy of SAHA (suberoylanilide hydroxamic acid) by up to 8-fold .
Drug Design and Discovery
Target-based drug design relies on understanding specific molecular targets. HDACs, including HDAC2, are validated targets for anticancer drug development. Hydroxamic acids like Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate provide valuable insights for designing novel compounds with improved efficacy and safety profiles .
Structural Insights
Crystallographic studies have revealed the molecular structure of related compounds. For instance, the crystal structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane sheds light on their three-dimensional arrangement, aiding in further optimization and rational drug design .
ADMET Profiling
Hydroxamic acids, including Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, undergo absorption, distribution, metabolism, excretion, and toxicity (ADMET) evaluations. Compounds 5e and 5f exhibit potent HDAC2 inhibition while maintaining desirable characteristics for potential anticancer agents .
Structure-Activity Relationships (SAR)
Molecular modeling studies explore the SAR of hydroxamic acids. Understanding how structural modifications impact bioactivity guides further optimization. Researchers investigate substituents, stereochemistry, and functional groups to enhance efficacy and selectivity .
作用機序
将来の方向性
特性
IUPAC Name |
methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLOYIJMNQKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。